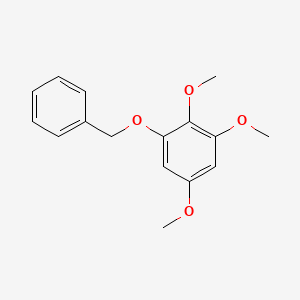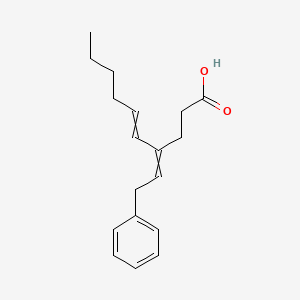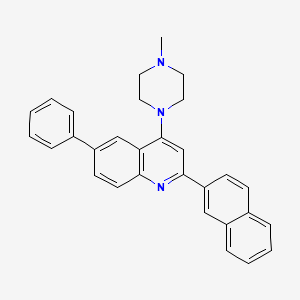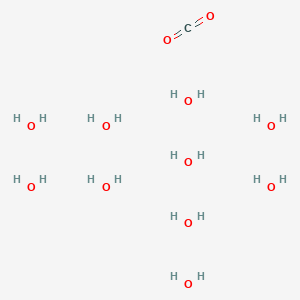![molecular formula C27H27NO2 B14181468 2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one CAS No. 920286-86-8](/img/structure/B14181468.png)
2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one is a complex organic compound that features a biphenyl group and a chromenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the biphenyl group and the chromenone core. One common method involves the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride to introduce the chromenone moiety . The hexylamino group can be introduced through nucleophilic substitution reactions, where a hexylamine reacts with a suitable leaving group on the chromenone structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Benzoic acids or ketones depending on the specific conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one involves its interaction with specific molecular targets. The biphenyl and chromenone structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating them . The hexylamino group may enhance its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Lacks the hexylamino group, which may reduce its binding affinity and specificity.
6-(Amino)-2-([1,1’-biphenyl]-4-yl)-4H-chromen-4-one: Similar structure but with a different amine group, which may alter its reactivity and applications.
Propriétés
Numéro CAS |
920286-86-8 |
|---|---|
Formule moléculaire |
C27H27NO2 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
6-(hexylamino)-2-(4-phenylphenyl)chromen-4-one |
InChI |
InChI=1S/C27H27NO2/c1-2-3-4-8-17-28-23-15-16-26-24(18-23)25(29)19-27(30-26)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-16,18-19,28H,2-4,8,17H2,1H3 |
Clé InChI |
GBKAHRULSTVOIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)


![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![6,11-Bis[(trimethylsilyl)oxy]tetracene-5,12-dione](/img/structure/B14181430.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)



![(2-Sulfanylideneimidazolidine-1,3-diyl)bis[(pyridin-4-yl)methanone]](/img/structure/B14181464.png)
